avermectin B1a

Fermentation Bioprocess Natural Product

Quantifying active ingredient content in abamectin formulations requires pure Avermectin B1a as the definitive primary reference standard-generic abamectin mixtures introduce B1a/B1b ratio variability that compromises analytical accuracy. • Enables precise HPLC-based quantitation of fermentation titers and B1a/B1b ratios in commercial formulations. • Essential for forced degradation studies; known photodegradation (t1/2 ~2-3 h) demands high-purity material for reliable method validation. • Sourced with defined purity (≥95%) and controlled impurity profile-free of δ-8,9 photodegradation isomer contamination that can compromise safety in reference standards.

Molecular Formula C48H72O14
Molecular Weight 873.1 g/mol
CAS No. 65195-55-3
Cat. No. B195269
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameavermectin B1a
CAS65195-55-3
Synonyms5-O-Demethyl-avermectin A1a;  Spiro[11,15-methano-2H,13H,17H-furo[4,3,2-pq][2,6]benzodioxacyclooctadecin-13,2'-[2H]pyran] Avermectin A1a Deriv.; 
Molecular FormulaC48H72O14
Molecular Weight873.1 g/mol
Structural Identifiers
SMILESCCC(C)C1C(C=CC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)OC)C)C
InChIInChI=1S/C48H72O14/c1-11-25(2)43-28(5)17-18-47(62-43)23-34-20-33(61-47)16-15-27(4)42(26(3)13-12-14-32-24-55-45-40(49)29(6)19-35(46(51)58-34)48(32,45)52)59-39-22-37(54-10)44(31(8)57-39)60-38-21-36(53-9)41(50)30(7)56-38/h12-15,17-19,25-26,28,30-31,33-45,49-50,52H,11,16,20-24H2,1-10H3/b13-12+,27-15+,32-14+/t25-,26-,28-,30-,31-,33+,34-,35-,36-,37-,38-,39-,40+,41-,42-,43+,44-,45+,47+,48+/m0/s1
InChIKeyRRZXIRBKKLTSOM-XPNPUAGNSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to Off-White Solid

Avermectin B1a: Dominant Bioactive Component of Abamectin


Avermectin B1a is a macrocyclic lactone produced by the soil actinomycete *Streptomyces avermitilis* and constitutes the primary active component of the natural fermentation product abamectin, typically present at ≥80% of the total avermectin complex [1]. It belongs to the avermectin family of 16-membered pentacyclic lactones, which are potent anthelmintic, insecticidal, and acaricidal agents. Its chemical structure features a unique macrocyclic ring linked to a disaccharide moiety, and it serves as the key precursor for the semi-synthetic derivative ivermectin (22,23-dihydroavermectin B1a) [2]. The compound's mode of action involves binding to and activating glutamate-gated chloride channels in invertebrate nerve and muscle cells, leading to paralysis and death of the target organism [3].

Avermectin B1a Substitution: Risks to Reproducibility and Yield


Avermectin B1a cannot be freely substituted with abamectin (a mixture of B1a and B1b) or ivermectin (a semi-synthetic derivative) without introducing significant variability. First, the B1a:B1b ratio in abamectin can vary between 80:20 and 85:15 depending on fermentation conditions [1], and the two components exhibit differences in environmental fate and photostability [2]. Second, ivermectin differs structurally by hydrogenation of the C22-C23 double bond, which alters its binding affinity to invertebrate GABA-gated chloride channels and its environmental degradation profile [3]. Third, the presence of even small amounts of the δ-8,9 photodegradation isomer—a known teratogen in CF-1 mice—can compromise safety and regulatory compliance in analytical reference standards [4]. These factors make pure Avermectin B1a essential for applications requiring precise quantitation, reproducible bioactivity, or defined impurity profiles.

Avermectin B1a Comparative Performance Data


Natural Abundance in Fermentation

In the natural fermentation of *Streptomyces avermitilis*, Avermectin B1a is produced as the predominant component, comprising at least 80% of the total avermectin B1 complex, while Avermectin B1b accounts for less than 20% [1]. Through process optimization, the proportion of B1a can be increased from 38% to 45% of total avermectins and B1a productivity enhanced by 86.3% via fed-batch glucose feeding [2].

Fermentation Bioprocess Natural Product

Acaricidal Potency in Tetranychus urticae

In a direct comparative assay against the two-spotted spider mite (*Tetranychus urticae*), ivermectin B1a (22,23-dihydroavermectin B1a) exhibited an LC90 of 0.038 ppm, while the degradation product δ2-avermectin B1a was significantly less active with an LC90 of 0.23 ppm, representing a 6.05-fold difference in potency [1].

Acaricide Miticidal activity LC90

Daphnia magna Acute Toxicity

In 48-hour static acute toxicity tests with the freshwater crustacean *Daphnia magna*, abamectin (≥80% Avermectin B1a) exhibited an LC50 of 0.34 ppb, whereas ivermectin was considerably more toxic with an LC50 of 0.025 ppb [1]. This represents a 13.6-fold difference in aquatic toxicity.

Aquatic toxicology LC50 Environmental risk

Soil Persistence

Under aerobic soil conditions, avermectin B1a (as part of abamectin) exhibits a half-life of 2-8 weeks, whereas ivermectin degrades more rapidly with a half-life of 7-14 days in soil/feces mixtures [1]. This translates to a 4- to 16-fold longer persistence for avermectin B1a in soil.

Soil degradation Half-life Environmental persistence

GABA-gated Chloride Channel Modulation

Avermectin B1a binds to high- and low-affinity sites on the GABA-gated chloride channel with KD values of 5 nM and 815 nM, respectively, in rat cerebellar granule neurons [1]. It stimulates 36Cl− influx at 3-100 nM but inhibits at 1-3 μM, with an IC50 of 866 nM for [3H]EBOB binding displacement after 60 min [1]. In contrast, ivermectin primarily activates glutamate-gated chloride channels in invertebrates at lower concentrations (10^-10 M) and GABA-gated channels at higher concentrations (10^-7 M) [2].

GABA receptor Chloride channel Neurotoxicity

UV Photodegradation

Under artificial UV light (>260 nm), thin films of Avermectin B1a undergo rapid photodegradation with a first-order half-life of approximately 2-3 hours [1]. In contrast, the semi-synthetic derivative ivermectin (22,23-dihydroavermectin B1a) is reported to be more photostable, with a water half-life of ≤0.5 days under summer conditions [2].

Photostability UV degradation Half-life

Avermectin B1a: Key Application Scenarios


Analytical Reference Standard for Abamectin

Given that abamectin is defined as a mixture of ≥80% Avermectin B1a and ≤20% B1b, pure Avermectin B1a is the definitive primary reference standard for quantifying active ingredient content and verifying B1a/B1b ratios in commercial formulations [1]. The compound's known photodegradation profile (t1/2 ~2-3 h) also makes it essential for forced degradation studies and method validation for related substances [2].

Environmental Fate and Ecotoxicology Studies

Because Avermectin B1a exhibits a soil half-life (2-8 weeks) that is 4- to 16-fold longer than ivermectin and a Daphnia LC50 (0.34 ppb) that is 13.6-fold less toxic [1], environmental risk assessments must use B1a-specific parameters. Procurement of pure Avermectin B1a is necessary for generating accurate dissipation curves and species sensitivity distributions.

GABA Receptor Neuropharmacology

The biphasic activation/inhibition of GABA-gated chloride channels by Avermectin B1a—with high-affinity binding (KD=5 nM) and low-affinity blockade (KD=815 nM)—represents a unique pharmacological fingerprint that cannot be recapitulated by ivermectin [1]. Researchers studying GABAergic mechanisms require pure B1a to avoid confounding effects from other avermectin components.

Streptomyces avermitilis Fermentation Engineering

For strain improvement and bioprocess optimization, pure Avermectin B1a serves as the calibration standard for HPLC-based quantification of fermentation titers. Studies have shown that B1a proportion can be increased from 38% to 45% of total avermectins through fed-batch strategies [1], making accurate B1a quantitation essential for evaluating process enhancements.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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